molecular formula C27H21N3O2S B12462460 (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Katalognummer: B12462460
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: OAIYRIBNFPQAEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, phenyl isocyanates, and thiazinane precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches may be employed to enhance efficiency and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce simpler compounds with reduced functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide include other thiazinane derivatives and related heterocyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the naphthalene and phenyl groups, which may confer unique biological and chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C27H21N3O2S

Molekulargewicht

451.5 g/mol

IUPAC-Name

N-naphthalen-1-yl-4-oxo-3-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H21N3O2S/c31-25-18-24(26(32)29-23-17-9-11-19-10-7-8-16-22(19)23)33-27(28-20-12-3-1-4-13-20)30(25)21-14-5-2-6-15-21/h1-17,24H,18H2,(H,29,32)

InChI-Schlüssel

OAIYRIBNFPQAEC-UHFFFAOYSA-N

Kanonische SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.